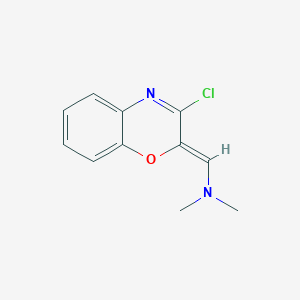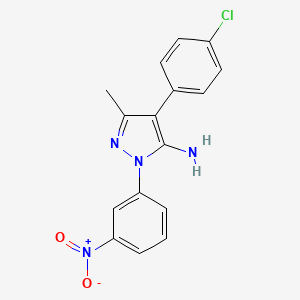
2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine
Übersicht
Beschreibung
The molecule “2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine” is a benzoxazine derivative with a dimethylaminomethylene group at the 2-position and a chlorine atom at the 3-position . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. They are known for their high thermal stability and are used in the production of high-performance polymers .
Molecular Structure Analysis
The molecular structure of similar compounds like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been analyzed using techniques like one- and two-dimensional NMR spectroscopy . Fourier transform infrared (FTIR) spectroscopy is also used to confirm the successful grafting and incorporation of the two monomers functional groups .Chemical Reactions Analysis
The chemical reactivity of similar compounds like N,N-dimethyl enaminones has been studied. They have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like PDMAEMA have been analyzed using techniques like thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and dynamic light scattering (DLS) .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
GNF-Pf-3495: has demonstrated promising antibacterial activity. Researchers have synthesized GNF@ZnO composites by combining gelatin nanofibers (GNF) with zinc oxide (ZnO) nanoparticles (NPs) using a wet chemistry approach . These composites exhibit strong antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus and Bacillus pumilus) and Gram-negative (e.g., Escherichia coli and Pseudomonas fluorescens) bacteria. The zone of inhibition exceeds 10 mm, making it a potential candidate for antimicrobial applications.
Drug and Gene Delivery Systems
The modification of polymers with GNF-Pf-3495 can lead to multifunctional nanocarriers. For instance, an amphiphilic block copolymer, MPEG-b-(PC-g-PDMAEMA) , was synthesized by grafting poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains onto a biodegradable polycarbonate (PC) block. These cationic micelles self-assemble in aqueous media and can simultaneously load the antioxidant, anti-inflammatory, and anticancer drug quercetin along with DNA. These micelleplexes hold promise for combined drug and gene delivery .
Biomedical Applications
Graphene and its derivatives have gained attention in biomedical research. While not directly related to GNF-Pf-3495 , it’s worth noting that graphene oxide (GO) has been increasingly used due to its biocompatibility and unique properties. GO lacks sharp edges, cavities, and irregularities, making it suitable for various biomedical applications .
Sensor Development
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been employed in sensor-based systems. For instance, a sensor based on a PDMAEMA-modified polymer was developed for specific applications. The sensor’s architecture and properties make it a potential candidate for various sensing applications .
Wirkmechanismus
Target of Action
GNF-Pf-3495, also known as 2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to be a member of the major facilitator superfamily (MFS) . It plays a crucial role in the survival and proliferation of the parasite .
Mode of Action
The compound interacts with PfMFR3, causing mutations that decrease the parasite’s sensitivity to certain antimalarial compounds .
Biochemical Pathways
It is known that the compound affects the mitochondrial function of the parasite . PfMFR3, the target of GNF-Pf-3495, is localized to the parasite’s mitochondrion . This suggests that the compound may interfere with mitochondrial transport and other processes within this organelle .
Result of Action
The action of GNF-Pf-3495 results in decreased sensitivity of the parasite to certain antimalarial compounds . This suggests that the compound may have potential use in overcoming drug resistance in malaria treatment.
Safety and Hazards
Zukünftige Richtungen
The future directions for similar compounds like PDMAEMA involve their use in a wide range of applications, often involving the synthesis of block copolymers . They are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
Eigenschaften
IUPAC Name |
(1Z)-1-(3-chloro-1,4-benzoxazin-2-ylidene)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)7-10-11(12)13-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUPIXZBNDANQY-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NC2=CC=CC=C2O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=NC2=CC=CC=C2O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B3035426.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3035427.png)
![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035440.png)
![(2E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylaminomethylidene)-3-oxobutanamide](/img/structure/B3035441.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B3035443.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3035444.png)
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)
![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)
![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)